molecular formula C20H30O2 B1677122 Mibolerone CAS No. 3704-09-4

Mibolerone

Cat. No.: B1677122
CAS No.: 3704-09-4
M. Wt: 302.5 g/mol
InChI Key: PTQMMNYJKCSPET-OMHQDGTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mibolerone, also known as 7α,17α-dimethyl-19-nortestosterone, is a synthetic anabolic-androgenic steroid. It is a derivative of nandrolone and is known for its potent anabolic and androgenic properties. This compound was originally developed for veterinary use, specifically to prevent estrus in female dogs .

Preparation Methods

Synthetic Routes and Reaction Conditions: Mibolerone can be synthesized starting from estr-5(10)-en-3,17-dione. The synthesis involves several steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring higher yields and purity. The use of automated reactors and precise control of reaction conditions are essential for efficient production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions can target the carbonyl group in the steroid structure.

    Substitution: Various substitution reactions can occur at different positions on the steroid nucleus.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products Formed:

Scientific Research Applications

Mibolerone has several applications in scientific research:

    Chemistry: Used as a ligand in the study of androgen receptors due to its high affinity and stability.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Studied for its potential therapeutic effects in conditions requiring anabolic-androgenic steroids.

    Industry: Used in veterinary medicine to control estrus in female dogs

Mechanism of Action

Mibolerone exerts its effects by binding to androgen receptors with high affinity. This binding activates the receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular targets include various genes involved in muscle growth, protein synthesis, and other anabolic processes .

Comparison with Similar Compounds

    Nandrolone: The parent compound of mibolerone, known for its anabolic properties.

    Metribolone: Another potent anabolic steroid with similar receptor affinity.

    Dimethyltrienolone: A related compound with strong anabolic effects.

Uniqueness of this compound: this compound is unique due to its high potency and selectivity for androgen receptors. It has a higher affinity and greater selectivity compared to metribolone, making it a valuable compound for research and veterinary applications .

Properties

IUPAC Name

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h11-12,15-18,22H,4-10H2,1-3H3/t12-,15+,16-,17+,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQMMNYJKCSPET-OMHQDGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4036489
Record name Mibolerone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4036489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3704-09-4
Record name Mibolerone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3704-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mibolerone [USAN:USP:INN:BAN]
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003704094
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mibolerone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11429
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name MIBOLERONE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72260
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Record name Mibolerone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Mibolerone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.951
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MIBOLERONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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